N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide

Catalog No.
S14474001
CAS No.
104621-57-0
M.F
C12H10N2O2
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide

CAS Number

104621-57-0

Product Name

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide

IUPAC Name

N-(4-oxo-1H-pyridin-3-yl)benzamide

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C12H10N2O2/c15-11-6-7-13-8-10(11)14-12(16)9-4-2-1-3-5-9/h1-8H,(H,13,15)(H,14,16)

InChI Key

KEUMNDPVSLYLLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CNC=CC2=O

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is a compound characterized by the presence of a 4-oxo-1,4-dihydropyridine moiety linked to a benzamide group. This structure is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C12H10N2O2C_{12}H_{10}N_{2}O_{2}, indicating it contains two nitrogen atoms, two oxygen atoms, and a phenyl group attached to the nitrogen of the amide .

The compound exhibits a nearly planar conformation, which is significant for its interactions with biological targets. The crystal structure shows the formation of hydrogen bonds between the amide's NH group and the carbonyl oxygen of the 4-oxo-1,4-dihydropyridine ring, resulting in extended chains along specific crystallographic axes .

Typical of amides and diketones. Key reactions include:

  • Amide Formation: It can be synthesized through the condensation of an amine with a carboxylic acid derivative.
  • Hydrogen Bonding: The compound can form intramolecular and intermolecular hydrogen bonds due to the presence of both amide and carbonyl functionalities.
  • Substitution Reactions: The aromatic benzamide can undergo electrophilic substitution reactions, which may modify its biological activity .

The biological activity of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is of particular interest due to its structural similarities to bioactive molecules. Research indicates that derivatives of 4-oxo-1,4-dihydropyridine compounds often exhibit:

  • Antimicrobial Properties: Several studies have shown that similar compounds possess antibacterial and antifungal activities.
  • Anticancer Activity: Compounds with similar structures have been investigated for their potential in inhibiting cancer cell proliferation through various mechanisms, including targeting specific kinases .

The synthesis of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide typically involves several steps:

  • Formation of 4-Oxo-1,4-Dihydropyridine: This can be achieved through cyclization reactions involving appropriate precursors such as 3-acylpyridines or related compounds.
  • Amide Bond Formation: The final step involves reacting the 4-oxo compound with an appropriate amine (e.g., aniline) under conditions that promote amide bond formation, often using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction .

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide has potential applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting diseases like cancer or infections.
  • Chemical Research: Its unique structural features make it a valuable intermediate in synthetic organic chemistry for creating more complex molecules .

Studies on N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide have focused on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action:

  • Enzyme Inhibition: Research indicates that similar compounds can inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Binding Affinity Studies: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are often employed to measure binding affinities between this compound and target proteins .

Several compounds share structural similarities with N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Activities
N-Methyl-3-(4-Oxo-1,4-dihydropyridin-2-yl)benzamideMethyl substitution on nitrogenPotentially enhanced solubility
4-Fluoro-N-(2-Oxo-1,2-dihydropyridin-3-yl)benzamideFluorinated derivativeIncreased potency against certain pathogens
N-(6-Fluoro-1-Oxo-1,2-Dihydroisoquinolin-7-Yl)-5-[...]Isoquinoline scaffoldAnticancer properties

Uniqueness

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide stands out due to its specific combination of a 4-keto group and an amide linkage. This configuration enhances its potential for forming hydrogen bonds and interacting with biological targets compared to other derivatives that may lack one or more functional groups.

The synthesis of N-(4-oxo-1,4-dihydropyridin-3-yl)benzamide derivatives frequently employs hydrazine hydrate as a cyclizing agent in conjunction with piperidine catalysis. A representative protocol involves the condensation of 4-oxo-1,4-dihydropyridine-3-carboxylic acid intermediates with benzoyl chloride derivatives under reflux conditions. For instance, reaction of 4-hydroxy-6-methyl-2-pyrone with N,N-dimethylformamide dimethyl acetal generates a key intermediate, which undergoes sequential amination and cyclization with hydrazine hydrate. Piperidine (5–10 mol%) enhances reaction kinetics by deprotonating intermediates, achieving yields up to 93%.

Critical parameters include:

  • Molar ratio: A 1:1.2 stoichiometry between the dihydropyridine precursor and benzoyl chloride minimizes side reactions.
  • Temperature profile: Gradual heating from 25°C to 80°C over 2 hours prevents exothermic decomposition.
  • Workup procedure: Precipitation in ice-water followed by recrystallization from dimethylformamide yields products with >98% purity.
ParameterOptimal ConditionImpact on Yield
Hydrazine Hydrate1.5 equivalents+15% yield
Piperidine Loading7 mol%+22% efficiency
Reaction Time4 hoursMaximizes conversion

This methodology enables gram-scale production while maintaining regiochemical fidelity.

X-Ray Crystallographic Studies of Hydrogen Bonding Networks

The crystallographic analysis of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide reveals a complex network of intermolecular and intramolecular hydrogen bonding interactions that significantly influence the solid-state structure and molecular packing arrangements [2]. X-ray diffraction studies demonstrate that the compound exhibits a nearly planar conformation, with the dihedral angle between the 4-oxo-1,4-dihydropyridine ring and the benzene ring measuring approximately 6.80 degrees [2].

The primary hydrogen bonding pattern involves the formation of hydrogen bonds between the amide nitrogen-hydrogen group and the carbonyl oxygen atom of the 4-oxo-1,4-dihydropyridine ring, resulting in extended chain structures along specific crystallographic axes [2]. These intermolecular interactions create infinite chains along the b-axis direction through systematic hydrogen bond formation between neighboring molecules [2].

Detailed crystallographic analysis reveals multiple types of hydrogen bonding interactions within the crystal lattice [3]. The most significant involve nitrogen-hydrogen to oxygen interactions, where the amide proton acts as a hydrogen bond donor to the carbonyl oxygen of adjacent molecules [2] [3]. Additional weaker interactions include carbon-hydrogen to oxygen contacts that contribute to the overall stability of the crystal structure [2].

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)Symmetry Operation
N-H⋯O (intermolecular)2.744171x, y-1, z
C-H⋯O (intramolecular)2.861121-
N-H⋯O (chain formation)2.673144-

The hydrogen bonding network exhibits directionality that governs the tautomerization pathways and influences the molecular recognition processes [4] [5]. The crystal structure demonstrates that molecules form three-dimensional networks based on two distinct types of hydrogen bonds between nitrogen-hydrogen groups and carbonyl oxygen atoms [3].

Planarity Analysis Through Computational Density Functional Theory (DFT)

Computational studies employing density functional theory calculations reveal important insights into the conformational preferences and planarity characteristics of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide [6] [7]. The B3LYP/6-31G(d,p) level of theory provides reliable predictions for the optimal molecular geometry and electronic properties [6] [8].

The 1,4-dihydropyridine ring system exhibits a characteristic flattened boat conformation that can readily undergo defolding to achieve a planar ring arrangement [7]. This conformational flexibility is crucial for understanding the compound's reactivity and binding properties [7]. The most reliable 6-31G* basis set calculations indicate that the dihydropyridine ring adopts a very flat boat conformation with minimal deviation from planarity [7].

Planarity analysis through computational methods demonstrates that the compound maintains a nearly planar configuration across both aromatic systems [2]. The dihedral angle calculations confirm experimental observations, with computed values closely matching crystallographic data [8]. The electronic structure calculations reveal that the planar conformation is energetically favored due to optimal π-electron delocalization between the aromatic systems [6].

Computational ParameterB3LYP/6-31G(d,p)B3LYP/6-311G(d,p)Experimental
Dihedral Angle (°)6.86.76.80
C-N Bond Length (Å)1.3841.3811.378
C=O Bond Length (Å)1.2251.2231.220
N-H Bond Length (Å)1.0131.0111.015

The density functional theory calculations also provide insight into the electronic properties that influence molecular planarity [6] [9]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap indicates significant π-conjugation across the planar molecular framework [6]. These computational findings support the experimental observation that the compound exhibits enhanced stability in its nearly planar conformation [9] [8].

Tautomeric Equilibria in Protonated States

The tautomeric behavior of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide in protonated states represents a complex equilibrium system involving multiple prototropic forms [10] [11]. The compound can exist in lactam-lactim tautomeric equilibrium, where the 4-oxo-1,4-dihydropyridine moiety undergoes proton transfer between nitrogen and oxygen atoms [12] [11].

Under acidic conditions, protonation can occur at multiple sites within the molecule, leading to distinct tautomeric forms with different electronic and structural characteristics [13] [14]. The primary tautomerization involves a 1,3-proton shift mechanism between the carbonyl oxygen and the ring nitrogen atom [11] [15]. This process exhibits a significant activation barrier when occurring through an intramolecular pathway, with calculated values ranging from 125 to 210 kilojoules per mole [15] [16].

The tautomeric equilibrium is highly dependent on environmental factors including solvent polarity, temperature, and pH conditions [14] [17]. In polar solvents, the lactam form predominates, while non-polar environments favor the lactim tautomer [14] [15]. The energy difference between tautomeric forms is typically small, ranging from 2.43 to 8.95 kilojoules per mole depending on the phase and conditions [15] [16].

Tautomeric FormRelative Energy (kJ/mol)Predominant ConditionsStructural Features
Lactam (Oxo)0.0 (reference)Polar solvents, solid stateC=O bond at position 4
Lactim (Hydroxy)+3.2 to +8.9Non-polar solventsC-OH bond at position 4
Protonated LactamVariableAcidic conditionsProtonation at ring nitrogen
Protonated LactimVariableAcidic conditionsProtonation at hydroxyl oxygen

The mechanistic pathway for tautomerization involves the formation of intermediate zwitterionic structures that facilitate proton transfer [10] [18]. Nuclear magnetic resonance spectroscopy studies reveal that the tautomeric exchange occurs on the intermediate timescale, causing characteristic line broadening in carbon-13 spectra [18]. This exchange process is facilitated when negative charge stabilization occurs through delocalization across the aromatic system [18].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

214.074227566 g/mol

Monoisotopic Mass

214.074227566 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types